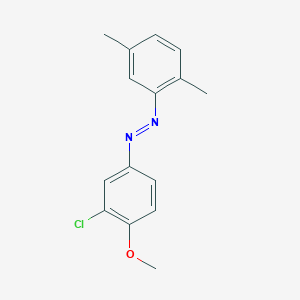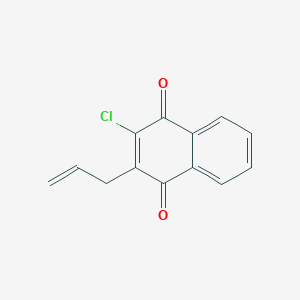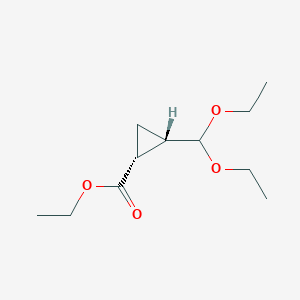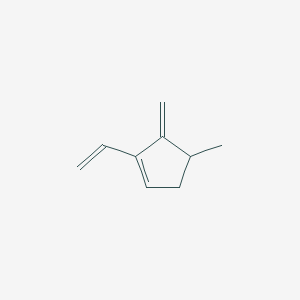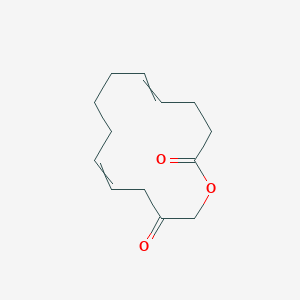
1-Oxacyclotetradeca-5,10-diene-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxacyclotetradeca-5,10-diene-2,13-dione is a macrocyclic lactone with a 14-membered ring structureIt is characterized by the presence of two conjugated double bonds and two ketone groups, which contribute to its reactivity and versatility in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradeca-5,10-diene-2,13-dione can be synthesized through various methods, including intramolecular Diels-Alder reactions. One common approach involves the cyclization of suitable precursors under controlled conditions to form the macrocyclic structure. For instance, the reaction of a long-chain triene with a dienophile in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, temperature control, and purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxacyclotetradeca-5,10-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation or other electrophilic reagents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and reduced ketones.
Substitution: Halogenated or other substituted macrocyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxacyclotetradeca-5,10-diene-2,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-oxacyclotetradeca-5,10-diene-2,13-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This reactivity is crucial for its potential therapeutic applications, where it can inhibit or modulate specific biological pathways .
Comparación Con Compuestos Similares
8-Methoxy-1-oxacyclotetradeca-2,13-dione: Similar in structure but with a methoxy group, affecting its reactivity and applications.
Other Macrolides: Compounds like erythromycin and azithromycin share the macrocyclic lactone structure but differ in functional groups and biological activity.
Uniqueness: 1-Oxacyclotetradeca-5,10-diene-2,13-dione is unique due to its specific ring size and the presence of conjugated double bonds and ketone groups.
Propiedades
Número CAS |
89908-74-7 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-oxacyclotetradeca-5,10-diene-2,13-dione |
InChI |
InChI=1S/C13H18O3/c14-12-9-7-5-3-1-2-4-6-8-10-13(15)16-11-12/h4-7H,1-3,8-11H2 |
Clave InChI |
VKOMXQZJLOAWOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(=O)OCC(=O)CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


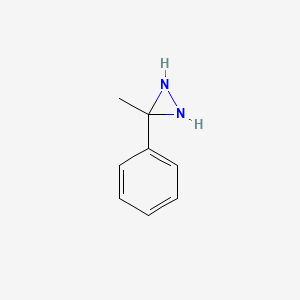
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)

![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
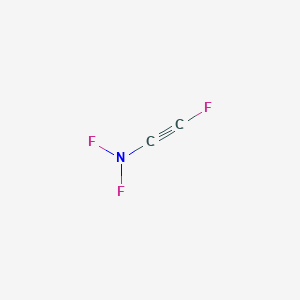
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
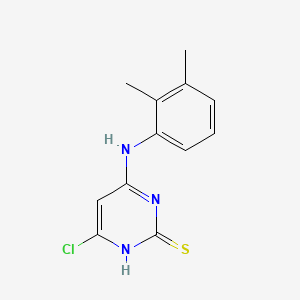

![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
